molecular formula C8H7BrFNO B176197 3'-Bromo-4'-fluoroacetanilide CAS No. 1009-75-2

3'-Bromo-4'-fluoroacetanilide

Cat. No. B176197
Key on ui cas rn: 1009-75-2
M. Wt: 232.05 g/mol
InChI Key: OMWYNCIQAUQVNM-UHFFFAOYSA-N
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Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-1-fluoro-4-nitrobenzene (2.27 g), iron powder (2.90 g) and acetic anhydride (2.0 ml), the title compound (2.28 g) was obtained as colorless powder crystals.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[F:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:12](=[O:14])[CH3:13])[CH:5]=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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